![molecular formula C22H18 B13783916 1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)
1-[(E)-Styryl]-3-[(Z)-styryl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(E)-Styryl]-3-[(Z)-styryl]benzene is an organic compound with the molecular formula C22H18 It is a derivative of benzene, featuring two styryl groups attached to the benzene ring in specific stereoisomeric configurations (E and Z)
准备方法
The synthesis of 1-[(E)-Styryl]-3-[(Z)-styryl]benzene typically involves the reaction of benzene with styrene derivatives under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired styryl groups. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial production methods may involve the use of catalytic systems to enhance the efficiency and yield of the reaction. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling of styrene derivatives with benzene under milder conditions .
化学反应分析
1-[(E)-Styryl]-3-[(Z)-styryl]benzene undergoes various types of chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces ethylbenzene derivatives .
科学研究应用
1-[(E)-Styryl]-3-[(Z)-styryl]benzene has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: Research has explored its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Preliminary studies suggest that derivatives of this compound may have anticancer properties.
作用机制
The mechanism by which 1-[(E)-Styryl]-3-[(Z)-styryl]benzene exerts its effects depends on the specific application. In biological systems, the styryl groups can interact with proteins or nucleic acids, leading to changes in their structure and function. This interaction can be mediated by non-covalent forces such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
In the context of its potential anticancer properties, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
1-[(E)-Styryl]-3-[(Z)-styryl]benzene can be compared with other styrylbenzene derivatives, such as:
1,3-Distyrylbenzene: This compound lacks the specific E and Z stereoisomerism, which may affect its reactivity and applications.
1,4-Distyrylbenzene:
1,2-Distyrylbenzene: Similar to 1,3-distyrylbenzene, but with the styryl groups in adjacent positions, which can influence the compound’s properties.
属性
分子式 |
C22H18 |
|---|---|
分子量 |
282.4 g/mol |
IUPAC 名称 |
1-[(E)-2-phenylethenyl]-3-[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H18/c1-3-8-19(9-4-1)14-16-21-12-7-13-22(18-21)17-15-20-10-5-2-6-11-20/h1-18H/b16-14-,17-15+ |
InChI 键 |
BJZZCHRYTNIBCS-QUDUTFMFSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C\C2=CC(=CC=C2)/C=C/C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


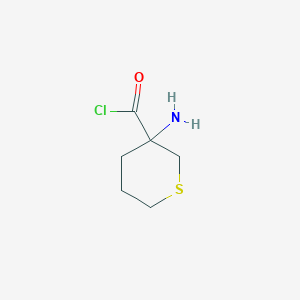

![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)
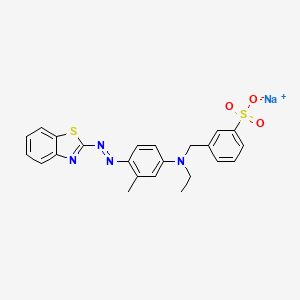
![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)
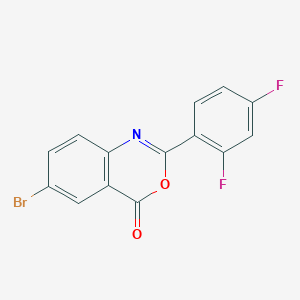
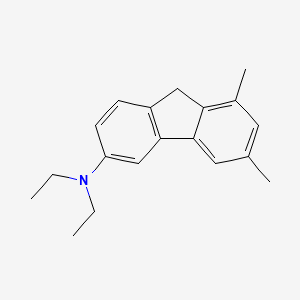

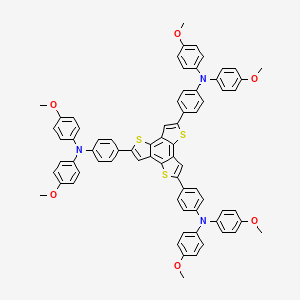
![3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester](/img/structure/B13783900.png)


